molecular formula C19H19N3O7 B3273320 Z-D-Asparagine 4-nitrobenzyl ester CAS No. 58578-32-8

Z-D-Asparagine 4-nitrobenzyl ester

Cat. No. B3273320
CAS RN: 58578-32-8
M. Wt: 401.4 g/mol
InChI Key: AMPDRPZPZHXQHZ-MRXNPFEDSA-N
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Description

Z-D-Asparagine 4-nitrobenzyl ester is a chemical compound that is widely used in scientific research. It is a derivative of asparagine, an amino acid that is found in many proteins. The compound is used in various applications, including peptide synthesis, biochemical assays, and drug discovery.

Scientific Research Applications

Z-D-Asparagine 4-nitrobenzyl ester is used in various scientific research applications, including peptide synthesis, biochemical assays, and drug discovery. In peptide synthesis, the compound is used as a protecting group for the asparagine residue, which prevents unwanted reactions during peptide chain elongation. In biochemical assays, the compound is used as a substrate for enzymes such as asparaginases, which catalyze the hydrolysis of the ester bond. In drug discovery, the compound is used as a starting material for the synthesis of analogs and derivatives with potential therapeutic activity.

Mechanism of Action

The mechanism of action of Z-D-Asparagine 4-nitrobenzyl ester involves the hydrolysis of the ester bond by enzymes such as asparaginases. The hydrolysis releases the Z-D-Asparagine moiety, which can then participate in various biochemical reactions. The compound is also used as a protecting group for the asparagine residue in peptide synthesis, which prevents unwanted reactions during peptide chain elongation.
Biochemical and Physiological Effects:
This compound has no known biochemical or physiological effects. It is an inert compound that is used as a starting material for various scientific research applications.

Advantages and Limitations for Lab Experiments

The advantages of using Z-D-Asparagine 4-nitrobenzyl ester in lab experiments include its high purity, stability, and compatibility with various solvents and reagents. The compound is also relatively inexpensive and easy to synthesize. The limitations of using the compound include its lack of activity or biological relevance, which limits its use to certain types of experiments.

Future Directions

There are several future directions for the use of Z-D-Asparagine 4-nitrobenzyl ester in scientific research. One direction is the development of new synthetic methods for the compound and its derivatives, which could improve the efficiency and yield of the synthesis. Another direction is the application of the compound in new areas of research, such as the study of asparagine metabolism and its role in disease. Finally, the compound could be used as a starting material for the synthesis of new drugs with potential therapeutic activity.

properties

IUPAC Name

(4-nitrophenyl)methyl (2R)-4-amino-4-oxo-2-(phenylmethoxycarbonylamino)butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O7/c20-17(23)10-16(21-19(25)29-12-13-4-2-1-3-5-13)18(24)28-11-14-6-8-15(9-7-14)22(26)27/h1-9,16H,10-12H2,(H2,20,23)(H,21,25)/t16-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMPDRPZPZHXQHZ-MRXNPFEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CC(=O)N)C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@H](CC(=O)N)C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001157371
Record name N2-[(Phenylmethoxy)carbonyl]-D-asparagine (4-nitrophenyl)methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001157371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

58578-32-8
Record name N2-[(Phenylmethoxy)carbonyl]-D-asparagine (4-nitrophenyl)methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58578-32-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N2-[(Phenylmethoxy)carbonyl]-D-asparagine (4-nitrophenyl)methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001157371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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